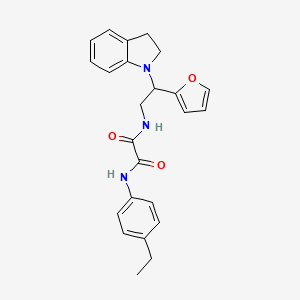

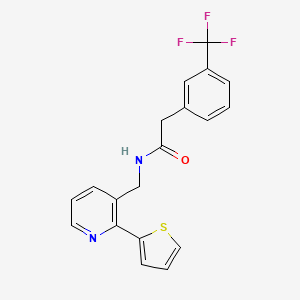

![molecular formula C16H10Cl3F3N2O2 B2406765 (Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide CAS No. 306319-11-9](/img/structure/B2406765.png)

(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a trifluoroacetimidamide group, a phenyl group, and a benzo[d][1,3]dioxol-2-yl group. Trifluoroacetimidamide is a functional group that contains nitrogen and is known for its role in various chemical reactions. The phenyl group is a common aromatic ring in organic chemistry, and the benzo[d][1,3]dioxol-2-yl group is a type of aromatic ether that is often found in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the trifluoroacetimidamide group, possibly through the reaction of a suitable amine with trifluoroacetic anhydride. The benzo[d][1,3]dioxol-2-yl group could potentially be formed through a condensation reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoroacetimidamide and benzo[d][1,3]dioxol-2-yl groups. The trifluoroacetimidamide group could potentially undergo various reactions involving the nitrogen atom, while the benzo[d][1,3]dioxol-2-yl group could participate in reactions involving the ether linkage .科学的研究の応用

Synthesis and Chemical Analysis

- The compound and its derivatives are involved in unusual Z-stereoselective synthesis processes. For instance, a study demonstrates the CuCl/bpy-promoted stereoselective synthesis of trichloroacetic acid phenyl ester, highlighting the unusual formation of less stable Z-isomers and reductive de-chlorination side products. This research provides insights into Hirshfeld surface analysis and Density Functional Theory (DFT) studies, which revealed the stereochemistry and molecular interactions of the synthesized compounds (R. K. Tittal et al., 2019).

Catalysis and Material Science

- Another application is in the field of catalysis, where related triflate compounds have been used to catalyze secondary benzylation reactions. A study discusses the efficacy of metal triflates in catalyzing secondary benzylation of various nucleophiles, providing a high degree of reaction specificity and efficiency (Masahiro Noji et al., 2003).

Polymer and Oligosaccharide Synthesis

- The compound's derivatives have also found use in polymer and oligosaccharide synthesis. For instance, one study illustrates the one-pot synthesis of oligosaccharides by combining reductive openings of benzylidene acetals and glycosylations, showcasing the compound's utility in complex organic synthesis processes (Yusuf Vohra et al., 2008).

Photoluminescence and Material Chemistry

- Research into photoluminescent materials has also involved related compounds, with studies investigating metal-organic polymers constructed from trimetallic clusters and mixed carboxylates. These materials exhibit strong photoluminescence, which is significant for applications in sensing, imaging, and electronic devices (Wei Chen et al., 2003).

Drug Discovery and Medicinal Chemistry

- In the realm of drug discovery, derivatives of the compound have been synthesized and evaluated for their anti-tubercular activity, demonstrating the potential of these chemical entities in developing new therapeutic agents (Urja D. Nimbalkar et al., 2018).

特性

IUPAC Name |

2,2,2-trifluoro-N-phenyl-N'-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3F3N2O2/c17-15(18,19)16(25-11-8-4-5-9-12(11)26-16)24-13(14(20,21)22)23-10-6-2-1-3-7-10/h1-9H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAIDNFDXHXWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2(OC3=CC=CC=C3O2)C(Cl)(Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N\C2(OC3=CC=CC=C3O2)C(Cl)(Cl)Cl)/C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)

![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)

![6-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2406691.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)